molecular formula C14H12BrNO3 B12281056 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol

Cat. No.: B12281056
M. Wt: 322.15 g/mol
InChI Key: LZMABHURDNEZKS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is a di-substituted ethanol derivative featuring a 4-bromophenyl group and a 2-nitrophenyl moiety attached to adjacent carbon atoms. This compound was synthesized via a TiCl₃-mediated reductive condensation reaction, yielding a light yellow solid . Its molecular formula is C₁₄H₁₂BrNO₃, with a molecular weight of 322.16 g/mol. The presence of both electron-withdrawing (bromo, nitro) and aromatic groups confers unique physicochemical properties, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2-nitrophenyl)ethanol

InChI

InChI=1S/C14H12BrNO3/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16(18)19/h1-8,14,17H,9H2

InChI Key

LZMABHURDNEZKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CC=C(C=C2)Br)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrobenzaldehyde.

    Reaction Conditions: A Grignard reaction is employed, where a Grignard reagent (such as phenylmagnesium bromide) is reacted with the aldehydes under anhydrous conditions.

    Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry utilizes 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol primarily as an intermediate in drug development. Its unique structural characteristics allow it to serve as a building block for synthesizing various medicinal compounds.

Case Study: Antifungal Activity

A study investigated the antifungal properties of derivatives synthesized from 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol. The derivatives exhibited significant antifungal activity when tested against several strains, indicating potential therapeutic uses in treating fungal infections .

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate for synthesizing pesticides and herbicides. Its halogenated structure enhances its efficacy as a protective agent against pests.

Application Example: Pesticide Formulation

Research has shown that formulations containing 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol exhibit improved pest control efficiency compared to non-halogenated counterparts. This has been attributed to the compound's ability to disrupt pest metabolic pathways .

Material Science Applications

The compound also finds applications in materials science, particularly in the development of polymers and coatings. Its properties make it suitable for use in creating durable materials with enhanced resistance to environmental factors.

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is also used in cosmetics and personal care products due to its antimicrobial properties. It serves as a preservative and stabilizer in formulations such as lotions and shampoos.

Example: Sunscreen Formulation

The compound's ability to absorb UV light makes it an effective ingredient in sunscreen products, providing additional protection against harmful rays while maintaining product stability .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol and related compounds, supported by experimental

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Synthesis Method Yield/Key Findings Reference
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol C₁₄H₁₂BrNO₃ 322.16 4-Bromophenyl, 2-nitrophenyl, ethanol TiCl₃-mediated reductive condensation Light yellow solid; stereochemistry not specified
1-(4-Bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanol C₁₅H₁₂BrN₃O 334.18 4-Bromophenyl, tetrazole, ethanol Undisclosed heterocyclic synthesis Studied for heterocyclic reactivity
1-(2-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 2-Nitrophenyl, ethanol Not specified Simpler structure; lower molecular weight
2-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 4-Bromophenyl, ethanol Commercial synthesis Boiling point: 106–108°C (1 mmHg)
1-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide C₁₅H₁₁BrN₂O₅ 379.17 4-Bromophenyl, 2-nitrophenyl, epoxide, carboxamide Two-step synthesis from oxirane-carboxylic acid 87% yield; characterized by NMR and HRMS
Phthalocyanine-(R)-1-(4-bromophenyl)ethoxy Macrocycle ~800–1000 Phthalocyanine core, chiral (R)-1-(4-bromophenyl)ethoxy Enzymatic resolution Higher ROS quantum yield than (S)-enantiomer; potential for photodynamic therapy

Structural and Functional Group Analysis

  • This difference may influence solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Enantiopure analogs could exhibit divergent photochemical or biological behaviors.

Biological Activity

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound features a bromophenyl group and a nitrophenyl group, which may contribute to its biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The molecular formula of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is C13H10BrN1O3. The presence of both bromine and nitro groups enhances the compound's reactivity and biological interactions.

The biological activity of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may participate in redox reactions, while the bromine atom can influence the compound's lipophilicity, affecting its membrane permeability.

Antimicrobial Activity

Recent studies suggest that compounds similar to 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol exhibit notable antimicrobial properties. For instance, derivatives containing nitrophenyl groups have demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antimicrobial effects comparable to established antibiotics like ciprofloxacin .

Anticancer Potential

Research indicates that compounds with similar structures may also possess anticancer properties. For example, quinoline-based derivatives, which share structural similarities with 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol, have shown efficacy in targeting cancer cells by inhibiting key proteins involved in cell proliferation and survival . The bromophenyl moiety may enhance the interaction with cancer cell membranes, promoting selective cytotoxicity.

Study on Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, a series of nitrophenyl derivatives were synthesized, including variations of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol. The compounds were tested against clinical isolates of bacteria using agar diffusion methods. Results showed that the presence of the nitro group significantly increased antimicrobial activity compared to analogous compounds lacking this functional group .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer potential of related compounds revealed that those incorporating both bromine and nitro substituents exhibited enhanced inhibitory effects on tumor cell lines. The study utilized various assays to determine cell viability and apoptosis induction, confirming that these compounds could effectively trigger cancer cell death through multiple pathways .

Data Tables

Compound MIC (µg/mL) Activity
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol3.12 - 12.5Antibacterial
Quinoline derivative<10Anticancer
Control (Ciprofloxacin)2Antibacterial

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol, and how can reaction conditions be optimized?

The compound is synthesized via TiCl₃-mediated reductive condensation of 1-methyl-2-nitrobenzene, yielding 34% as a light yellow solid after purification by flash chromatography (PE/EtOAc, 85:15). Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time. Alternative methods, such as biocatalytic synthesis or greener solvents (e.g., ionic liquids), could improve efficiency and sustainability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

  • Melting Point (mp): 68–69°C (empirical validation of purity) .
  • TLC (Rf): 0.31 (PE/EtOAc 80:20) for monitoring reaction progress .
  • NMR/HRMS: Used to confirm regiochemistry and molecular integrity. For example, HRMS (ESI) for related bromophenyl derivatives shows precise mass matching (e.g., [M+H]+ 462.9903) .

Q. How can researchers assess the purity of synthesized batches?

Purity is evaluated via:

  • Flash Chromatography: To isolate the compound from byproducts .
  • RP-HPLC: ACN/water gradients with 0.1% TFA achieve >95% purity for structurally similar nitroaromatic alcohols .

Advanced Research Questions

Q. How does the positional isomerism of nitro and bromo substituents influence reactivity and biological activity?

Comparative SAR studies indicate that substituent positions significantly alter properties:

  • Ortho-Nitro Groups: Increase steric hindrance, reducing enzymatic degradation rates compared to para-nitro analogs .
  • Bromophenyl Moieties: Enhance lipophilicity (logP ~2.8), potentially improving blood-brain barrier penetration in pharmacological studies .
  • Activity Trends: Para-bromo/meta-nitro configurations in related compounds show higher antibacterial potency than ortho isomers .

Q. What strategies resolve diastereomers or regioisomers formed during synthesis?

  • Chiral Chromatography: Effective for separating enantiomers using cellulose-based columns .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in bromophenyl derivatives .
  • Dynamic NMR: Detects rotamers or atropisomers in nitroaromatic systems .

Q. How can computational modeling predict biological target interactions?

  • Docking Simulations: Identify binding affinities to targets like GPCRs or cytochrome P450 enzymes (e.g., CYP2E1 interactions in ) .
  • QSAR Models: Use Hammett constants (σ) for nitro/bromo groups to predict electronic effects on receptor binding .

Q. What methodologies address low synthetic yields or inconsistent characterization data?

  • Yield Optimization: Screen catalysts (e.g., biocatalysts) or microwave-assisted synthesis to enhance efficiency .
  • Data Validation: Cross-reference HRMS, NMR, and X-ray crystallography to resolve discrepancies (e.g., distinguishing regioisomers in nitroaromatic systems) .

Q. How can environmental impacts of this compound be evaluated?

  • Biodegradability Assays: Use OECD 301 protocols to assess microbial degradation .
  • Ecotoxicology Studies: Test acute toxicity in Daphnia magna or algal models (EC₅₀) .
  • Bioaccumulation Potential: Estimate logKow and BCF (bioconcentration factor) via quantitative structure-property relationships (QSPR) .

Key Research Gaps and Future Directions

  • Biocatalytic Synthesis: Optimize enzyme-catalyzed routes for enantioselective production .
  • In Vivo Toxicity Profiling: Assess chronic exposure effects using transgenic models (e.g., CYP2E1 overexpression) .
  • Polypharmacology Studies: Explore off-target effects via kinome-wide screening .

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